molecular formula C7H11N3O2 B13074917 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13074917
M. Wt: 169.18 g/mol
InChI Key: WDUJEOCCOQENBK-UHFFFAOYSA-N
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Description

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-keto esters can lead to the formation of pyrazole rings. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The specific pathways involved depend on the biological context and the target organism or cell type .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

4-amino-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-amino-1-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-4(2)10-3-5(8)6(9-10)7(11)12/h3-4H,8H2,1-2H3,(H,11,12)

InChI Key

WDUJEOCCOQENBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)O)N

Origin of Product

United States

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